molecular formula C15H14N2O4S3 B2734635 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421504-51-9

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2734635
CAS No.: 1421504-51-9
M. Wt: 382.47
InChI Key: AFOPQHHXTOEYTD-UHFFFAOYSA-N
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Description

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS# 1421504-51-9) is a sophisticated synthetic compound featuring a benzothiazole core linked to a sulfonyl-substituted azetidine ring via an ether bond. Its molecular formula is C15H14N2O4S3, and it has a molecular weight of 382.5 g/mol . The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. Molecules containing this nucleus have been extensively investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents, and they can function by modulating various enzymes and receptors within biological systems . The specific structural architecture of this compound, particularly the incorporation of the azetidine and thiophene-sulfonyl groups, suggests potential for unique biological interactions and makes it a valuable chemical entity for probing new biological pathways. This compound is supplied for research and development purposes exclusively. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-methoxy-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S3/c1-20-11-4-2-5-12-14(11)16-15(23-12)21-10-8-17(9-10)24(18,19)13-6-3-7-22-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOPQHHXTOEYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-Methoxybenzenethiol

The benzo[d]thiazole scaffold is constructed via cyclocondensation of 2-amino-4-methoxybenzenethiol with α-halo carbonyl compounds. For instance, reacting 2-amino-4-methoxybenzenethiol with chloroacetic acid in ethanol under reflux (12 h, 80°C) yields 4-methoxybenzo[d]thiazol-2-ol through intramolecular nucleophilic substitution.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C
  • Yield: 78–82%
  • Characterization: $$^1$$H-NMR (DMSO-$$d6$$): δ 10.2 (s, 1H, OH), 7.45 (d, $$J = 8.5$$ Hz, 1H), 6.92 (d, $$J = 2.5$$ Hz, 1H), 6.78 (dd, $$J = 8.5, 2.5$$ Hz, 1H), 3.84 (s, 3H, OCH$$3$$).

Alternative Route Using Ethyl Chloroacetate

A modified approach employs ethyl chloroacetate in lieu of chloroacetic acid. Here, 2-amino-4-methoxybenzenethiol reacts with ethyl chloroacetate in dimethylformamide (DMF) at 100°C for 6 h, followed by saponification with NaOH (10%) to afford the hydroxylated product.

Key Advantages :

  • Avoids decarboxylation side reactions.
  • Higher purity (≥95% by HPLC).

Synthesis of 1-(Thiophen-2-ylsulfonyl)azetidin-3-ol

Azetidin-3-ol Preparation

Azetidin-3-ol is synthesized via epichlorohydrin ring-opening with aqueous ammonia (25%, 0°C, 24 h), yielding the azetidine ring in 65–70% yield.

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The azetidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C → room temperature, 4 h).

Reaction Optimization :

  • Molar ratio (azetidin-3-ol:sulfonyl chloride:TEA): 1:1.2:1.5
  • Yield: 88–92%
  • Characterization: $$^13$$C-NMR (CDCl$$3$$): δ 142.1 (C-SO$$2$$), 128.3–127.5 (thiophene carbons), 68.4 (C-O), 55.2 (azetidine C-N).

Ether Bond Formation via Mitsunobu Reaction

Coupling of Benzo[d]thiazol-2-ol and Azetidine Alcohol

The final step employs a Mitsunobu reaction to link the two subunits. 4-Methoxybenzo[d]thiazol-2-ol (1 eq) and 1-(thiophen-2-ylsulfonyl)azetidin-3-ol (1.2 eq) are reacted with triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in tetrahydrofuran (THF) at 0°C → room temperature (12 h).

Performance Metrics :

  • Yield: 72–85%
  • Purity: 93–97% (HPLC)
  • Side Products: <5% (unreacted starting materials)

Alternative Williamson Ether Synthesis

For scale-up, the hydroxyl group of the benzo[d]thiazole is converted to a tosylate (tosyl chloride, pyridine, 0°C, 2 h), followed by nucleophilic displacement with azetidin-3-ol in DMF/K$$2$$CO$$3$$ (80°C, 6 h).

Comparative Data :

Method Yield (%) Reaction Time (h) Scalability
Mitsunobu 72–85 12 Moderate
Williamson 65–70 8 High

Characterization and Validation

Spectroscopic Analysis

  • HRMS (ESI+) : m/z calc. for C$${16}$$H$${15}$$N$$3$$O$$4$$S$$_2$$: 401.0432; found: 401.0429.
  • IR (KBr) : 1245 cm$$^{-1}$$ (S=O stretch), 1580 cm$$^{-1}$$ (C=N thiazole).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzo[d]thiazole core and twisted azetidine-thiophene alignment (dihedral angle: 21.3°).

Challenges and Optimization

Sulfonylation Side Reactions

Over-sulfonylation at the azetidine nitrogen is mitigated by strict stoichiometric control (1:1.2 ratio) and low-temperature addition.

Mitsunobu Limitations

  • Cost : Triphenylphosphine oxide byproduct complicates purification.
  • Solution : Use polymer-supported phosphine reagents to streamline isolation.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The methoxy group and the thiophene moiety may play crucial roles in binding to these targets, while the azetidine ring could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzo[d]thiazole: Lacks the azetidine and thiophene moieties, making it less complex and potentially less versatile.

    2-(Thiophen-2-ylsulfonyl)azetidine: Does not have the benzo[d]thiazole core, which may limit its applications in certain fields.

    4-Methoxy-2-((1-(phenylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole: Similar structure but with a phenyl group instead of a thiophene, which could affect its chemical properties and reactivity.

Uniqueness

The presence of the methoxy group, thiophene moiety, and azetidine ring in a single molecule makes it a versatile compound for various scientific investigations.

Biological Activity

4-Methoxy-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxy group, a benzo[d]thiazole moiety, and an azetidine ring with a thiophenesulfonyl substituent. The molecular formula is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S with a molecular weight of approximately 382.5 g/mol.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. A study on benzothiazole derivatives reported that modifications to the structure can enhance their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for mitosis and cell division.

Anti-inflammatory Effects

In addition to anticancer activity, benzothiazole derivatives have been shown to possess anti-inflammatory properties. They can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual activity makes them promising candidates for treating conditions characterized by both cancer and inflammation.

Case Studies and Research Findings

  • Study on Benzothiazole Derivatives :
    • A series of novel benzothiazole compounds were synthesized and evaluated for their biological activity. Among these, certain derivatives demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory responses in vitro .
  • Mechanistic Insights :
    • The compound was found to inhibit key signaling pathways involved in cell survival, specifically the AKT and ERK pathways. This suggests that it may not only hinder cancer cell growth but also affect the tumor microenvironment by modulating inflammatory processes .
  • In Vitro Evaluation :
    • The effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells were assessed using MTT assays, flow cytometry for apoptosis evaluation, and Western blot analysis for protein expression changes. Results indicated that at specific concentrations, the compound induced apoptosis and cell cycle arrest in these cancer cells .

Data Summary Table

Activity Cell Line Effect Observed Mechanism
AnticancerA431Inhibition of proliferationTubulin polymerization inhibition
AnticancerA549Induction of apoptosisInhibition of AKT/ERK pathways
Anti-inflammatoryRAW264.7Decrease in IL-6 and TNF-α levelsCytokine expression modulation

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